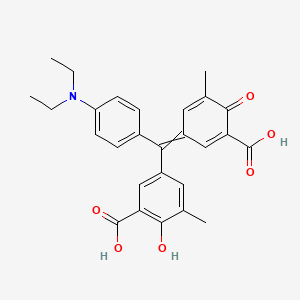
MORDANT VIOLET 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Violet 1: is a synthetic dye belonging to the class of mordant dyes. These dyes are known for their ability to form a coordination complex with a metal ion, which then binds to the fabric or material being dyed. This compound is commonly used in textile dyeing and printing, as well as in various scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mordant Violet 1 typically involves the reaction of an aromatic amine with a diazonium salt, followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the preparation of the diazonium salt, coupling with the phenolic compound, and purification of the final product. The use of high-purity reagents and precise control of reaction parameters are crucial to ensure the quality and consistency of the dye.
Análisis De Reacciones Químicas
Types of Reactions: Mordant Violet 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and affect its binding properties.
Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups and modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid structures, while reduction can lead to amine derivatives.
Aplicaciones Científicas De Investigación
Mordant Violet 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Mordant Violet 1 involves its ability to form coordination complexes with metal ions. These complexes enhance the dye’s binding affinity to fabrics and other materials. The molecular targets include hydroxyl and amino groups on the substrate, which interact with the dye-metal complex, leading to strong and durable coloration.
Comparación Con Compuestos Similares
- Mordant Violet 40
- Mordant Violet 5
- Mordant Blue 1
Comparison: Mordant Violet 1 is unique due to its specific chemical structure, which provides distinct color properties and binding affinities. Compared to Mordant Violet 40 and Mordant Violet 5, this compound offers better stability and colorfastness. Mordant Blue 1, while similar in its mordant dye properties, exhibits different color characteristics and is used in different applications.
Propiedades
Número CAS |
7452-51-9 |
|---|---|
Fórmula molecular |
C27H27NO6 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C27H27NO6/c1-5-28(6-2)20-9-7-17(8-10-20)23(18-11-15(3)24(29)21(13-18)26(31)32)19-12-16(4)25(30)22(14-19)27(33)34/h7-14,29H,5-6H2,1-4H3,(H,31,32)(H,33,34)/b23-19- |
Clave InChI |
MHXLUBGHVIPIGK-NMWGTECJSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC(=C(C(=C3)C)O)C(=O)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |
Key on ui other cas no. |
7452-51-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















